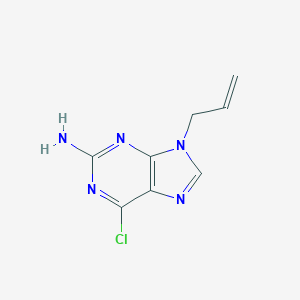

9-Allyl-6-chloro-9H-purin-2-ylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 9-Allyl-6-chloro-9H-purin-2-ylamine typically involves the reaction of 2-amino-6-chloropurine with allyl bromide . The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C6

The 6-chloro group is highly susceptible to nucleophilic displacement, enabling diverse functionalization. Key reactions include:

Amination and Alkylation

-

Piperidine substitution : Under microwave irradiation (100°C, 8 min) in aqueous NaOH, the 6-chloro group reacts with piperidine to yield 9-allyl-6-piperidin-1-yl-9H-purin-2-amine (86% yield) .

-

Pyrrolidine substitution : Similar conditions with pyrrolidine produce 9-allyl-6-pyrrolidin-1-yl-9H-purin-2-amine (82% yield) .

Table 1: Substitution Reactions at C6

Cross-Coupling Reactions

The 6-chloro group participates in palladium-catalyzed cross-couplings, expanding structural diversity:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3)4 and Na2CO3 yields 6-aryl-9-allyl-9H-purin-2-amine derivatives. This method is critical for introducing aromatic groups .

Alkyne Coupling

Using terminal alkynes (e.g., 1-pentyne) with PdCl2(PPh3)2 and CuI in DMF/CH3CN, the 6-chloro group is replaced by alkynyl chains, forming 9-allyl-6-(pent-1-ynyl)-9H-purin-2-amine (51% yield) .

Table 2: Cross-Coupling Reactions

Oxidation and Functionalization of the Allyl Group

The allyl substituent undergoes oxidation and cycloaddition:

Epoxidation

Treatment with mCPBA (meta-chloroperbenzoic acid) converts the allyl group into an epoxide, forming 9-(2,3-epoxypropyl)-6-chloro-9H-purin-2-amine .

Hydroxylation

Osmium tetroxide (OsO4) in THF/H2O oxidizes the allyl group to a diol, yielding 9-(2,3-dihydroxypropyl)-6-chloro-9H-purin-2-amine .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

9-Allyl-6-chloro-9H-purin-2-ylamine exhibits a variety of chemical reactivity due to its unique structure. Key reactions include:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to yield oxo derivatives or reduction to form amino derivatives.

- Addition Reactions : The allyl group can participate in addition reactions with electrophiles, leading to new substituted derivatives.

These reactions are crucial for developing new compounds with enhanced biological activities or improved pharmacological profiles.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers. Research indicates that purine derivatives can act as inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds valuable in oncology .

Antiviral Activity

Studies have shown that compounds related to this compound exhibit antiviral properties. For instance, modifications of purine structures have been linked to activity against viruses such as HIV and herpes simplex virus . This suggests that further exploration of this compound could lead to the development of new antiviral agents.

Research has indicated potential biological activities beyond antiviral effects, including anticancer properties. The compound's interaction with specific molecular targets like enzymes and receptors is under investigation to elucidate its mechanism of action .

Agrochemicals

The compound serves as an intermediate in synthesizing various purine derivatives used in agrochemicals. Its role in developing herbicides and pesticides highlights its significance in agricultural applications .

Case Study 1: Anticancer Properties

A study explored the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through topoisomerase II inhibition. The study concluded that this compound could serve as a lead for developing novel anticancer drugs .

Case Study 2: Antiviral Research

In another research effort, derivatives of this compound were tested against HIV strains. While initial results showed moderate antiviral activity, further structural modifications enhanced efficacy, demonstrating the compound's potential in antiviral drug design .

Wirkmechanismus

The mechanism of action of 9-Allyl-6-chloro-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

9-Allyl-6-chloro-9H-purin-2-ylamine can be compared with other similar compounds, such as:

2-Amino-6-chloropurine: Another purine derivative with similar chemical properties but different biological activities.

N-Benzyl-2-chloro-9H-purin-6-amine: A compound with a benzyl group instead of an allyl group, leading to different reactivity and applications.

6-Chloro-9H-purin-2-amine: A simpler derivative with fewer substituents, used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

9-Allyl-6-chloro-9H-purin-2-ylamine is a purine derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of oncology and virology. This compound is synthesized from 2-amino-6-chloropurine and allyl bromide, and its unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stabilization, particularly in cancer cells. By inhibiting HSP90, this compound can potentially disrupt the growth and survival of tumors that depend on this protein for their proliferation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties :

-

Antiviral Activity :

- Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation as a therapeutic agent against viral infections.

- Enzyme Inhibition :

Case Studies

Several studies have explored the effects of this compound:

- In Vivo Studies :

-

Cell Culture Experiments :

- In vitro assays demonstrated that this compound induced apoptosis in a dose-dependent manner across various cancer cell lines, including those resistant to conventional therapies.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Purine derivative | Anticancer, antiviral |

| 2-Amino-6-chloropurine | Purine derivative | Antiviral |

| N-Benzyl-2-chloro-9H-purin-6-amine | Purine derivative | Anticancer (less potent than 9-Allyl) |

Eigenschaften

IUPAC Name |

6-chloro-9-prop-2-enylpurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHQNKKUWKGGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576678 | |

| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144364-01-2 | |

| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.